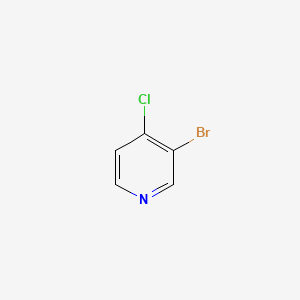

3-Bromo-4-chloropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. researchgate.net Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity profile compared to its carbocyclic analog, benzene. researchgate.net This has made the pyridine ring a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a wide range of FDA-approved drugs and biologically active natural products. nih.govthieme-connect.com The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. researchgate.net Consequently, pyridine derivatives have found applications in the development of therapeutics for a broad spectrum of diseases. researchgate.netclockss.org

Overview of Dihalo-substituted Pyridines in Advanced Synthetic Methodologies

Dihalo-substituted pyridines are particularly valuable intermediates in organic synthesis. The two halogen atoms, which can be the same or different, serve as versatile handles for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. dntb.gov.ua The differential reactivity of various halogens (I > Br > Cl) allows for regioselective functionalization, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. researchgate.net This sequential functionalization is a powerful strategy for the efficient and controlled construction of highly substituted and complex pyridine-containing molecules. Common cross-coupling reactions employed with dihalopyridines include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. dntb.gov.ualibretexts.orgwikipedia.org

Specific Context of 3-Bromo-4-chloropyridine (B1270894) within Heterocyclic Compound Synthesis

3-Bromo-4-chloropyridine is a prime example of a dihalo-substituted pyridine that leverages the differential reactivity of its two halogen substituents. The bromine atom at the 3-position is generally more reactive than the chlorine atom at the 4-position in many palladium-catalyzed cross-coupling reactions. This inherent regioselectivity allows for the selective introduction of a substituent at the C3 position, leaving the C4 chloro group available for a subsequent, often different, chemical transformation. This ortho-functionalization capability makes 3-bromo-4-chloropyridine a key precursor for the synthesis of a variety of more complex heterocyclic systems. For instance, it can be used to synthesize fused heterocyclic systems like thienopyridines and furopyridines, which are also of significant interest in medicinal chemistry. researchgate.netresearchgate.net The controlled, stepwise introduction of different functionalities onto the pyridine core is a critical strategy for building molecular diversity and fine-tuning the properties of the target molecules.

Research Findings on the Reactivity of 3-Bromo-4-chloropyridine

The synthetic utility of 3-bromo-4-chloropyridine is demonstrated in various research findings, particularly in the realm of cross-coupling reactions. The following tables summarize key findings from the literature, showcasing the regioselective nature of its transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of 3-bromo-4-chloropyridine, the reaction typically occurs selectively at the more reactive C-Br bond.

| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | Reflux | 4-Chloro-3-phenylpyridine | Not specified |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 80 °C | 4-Chloro-3-(4-methoxyphenyl)pyridine | 85 |

| 3-Thienylboronic acid | [Pd(IPr)(3-CF₃-An)Cl₂] | K₃PO₄ | Toluene | 100 °C | 4-Chloro-3-(thiophen-3-yl)pyridine | 92 |

Data is representative of typical conditions for Suzuki-Miyaura reactions with dihalopyridines and may not be from reactions with 3-bromo-4-chloropyridine itself.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br bond of 3-bromo-4-chloropyridine.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Conditions | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | 4-Chloro-3-(phenylethynyl)pyridine | 90 |

| Trimethylsilylacetylene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 60 °C | 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine | 88 |

| 1-Heptyne | Pd(CF₃COO)₂ | CuI | i-Pr₂NH | CH₃CN | Reflux | 4-Chloro-3-(hept-1-yn-1-yl)pyridine | Not specified |

Data is representative of typical conditions for Sonogashira reactions with dihalopyridines and may not be from reactions with 3-bromo-4-chloropyridine itself.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The regioselectivity of this reaction with 3-bromo-4-chloropyridine again favors substitution at the C3 position.

| Amine | Catalyst | Ligand | Base | Solvent | Conditions | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 °C | 4-(4-Chloropyridin-3-yl)morpholine | 95 |

| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 °C | N-(4-Chloropyridin-3-yl)aniline | 89 |

| Benzylamine | [Pd(I) Dimer] | Biaryl Phosphine (B1218219) | KOtBu | Toluene | 80 °C | N-(Benzyl)-4-chloropyridin-3-amine | Not specified |

Data is representative of typical conditions for Buchwald-Hartwig aminations with dihalopyridines and may not be from reactions with 3-bromo-4-chloropyridine itself.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-3-8-2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADXKWUCCGPQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958133 | |

| Record name | 3-Bromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36953-42-1 | |

| Record name | 3-Bromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Chloropyridine

Direct Halogenation Strategies for Pyridine (B92270) Derivatives

The direct introduction of halogen substituents onto a pyridine ring is a fundamental approach in heterocyclic chemistry. The success of these strategies for synthesizing 3-Bromo-4-chloropyridine (B1270894) hinges on controlling the regioselectivity of the halogenation reactions, which is dictated by the electronic properties of the pyridine ring and any existing substituents.

Regioselective Bromination of 4-Chloropyridine (B1293800) Precursors

The synthesis of 3-Bromo-4-chloropyridine via direct bromination of 4-chloropyridine is a challenging endeavor due to the directing effects of the chloro substituent and the pyridine nitrogen atom. The pyridine nitrogen deactivates the ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions. The chloro group at the 4-position is also a deactivating, ortho-, para-directing group. However, the inherent deactivation of the pyridine ring often requires harsh reaction conditions, which can lead to a mixture of products.

Research into the regioselective functionalization of pyridines has explored various strategies to overcome these challenges. One approach involves the functionalization of a more activated precursor, such as 4-aminopyridine (B3432731). For instance, the bromination of 4-aminopyridine can yield 3-bromo-4-aminopyridine, which can then be converted to the target molecule via a Sandmeyer reaction. google.com A study on the bromination of 4-aminopyridine using N-bromosuccinimide (NBS) demonstrated the formation of 3-bromo-4-aminopyridine and subsequently 3,5-dibromo-4-aminopyridine upon using excess NBS. google.com

| Precursor | Reagent | Product(s) | Notes |

| 4-Aminopyridine | N-Bromosuccinimide (NBS) | 3-Bromo-4-aminopyridine, 3,5-Dibromo-4-aminopyridine | The amino group activates the pyridine ring towards electrophilic substitution. |

Chlorination of 3-Bromopyridine (B30812) Precursors

The direct chlorination of 3-bromopyridine to introduce a chlorine atom at the 4-position is another synthetic strategy. The bromine at the 3-position is a deactivating, ortho-, para-directing group. Therefore, electrophilic chlorination would be expected to occur at the 2-, 4-, and 6-positions. However, achieving high regioselectivity for the 4-position can be difficult.

An alternative to direct chlorination of 3-bromopyridine is the chlorination of a modified precursor. For example, 3-bromo-4-hydroxypyridine can be converted to 3-bromo-4-chloropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation of a hydroxyl group to a chloro group is a common and effective method in heterocyclic synthesis.

Recent advancements have also explored base-catalyzed aryl halide isomerization, where 3-bromopyridines can be isomerized to 4-bromopyridines, which are then subjected to nucleophilic substitution. rsc.orgrsc.org This, however, represents an indirect approach to achieving 4-substitution.

Indirect Synthetic Routes via Pyridine N-Oxides

The use of pyridine N-oxides is a powerful strategy in pyridine chemistry, as the N-oxide group alters the electronic properties of the ring, facilitating certain substitution patterns and offering a handle for subsequent deoxygenation.

Rearrangement Reactions Involving N-Oxides

Rearrangement reactions of substituted pyridine N-oxides can provide pathways to various isomers. The Polonovski reaction, for example, typically involves the reaction of a pyridine N-oxide with an activating agent like acetic anhydride, leading to the introduction of a substituent at the 2-position. ambeed.com While a versatile reaction, there is limited evidence for its direct application in the synthesis of 3-Bromo-4-chloropyridine through a rearrangement mechanism that would place substituents at the 3- and 4-positions.

Halogenation of Pyridine N-Oxides Followed by Deoxygenation

A more direct and documented approach involving pyridine N-oxides is the halogenation of a substituted N-oxide followed by deoxygenation. A key method for the synthesis of 3-Bromo-4-chloropyridine involves the treatment of 3-bromopyridine-N-oxide hydrochloride with sulphuryl chloride (SO₂Cl₂). researchgate.netresearchgate.net Heating these reactants at 120°C results in the formation of 3-bromo-4-chloropyridine, although it is often accompanied by the formation of isomeric byproducts such as 3-bromo-2-chloropyridine (B150940) and 3-bromo-6-chloropyridine. researchgate.netresearchgate.net The N-oxide is crucial for activating the pyridine ring towards chlorination at the 4-position. The subsequent deoxygenation is inherent to the reaction conditions with sulphuryl chloride. researchgate.net

| Precursor | Reagent | Product | Isomeric Byproducts | Reference |

| 3-Bromopyridine-N-oxide hydrochloride | Sulphuryl chloride (SO₂Cl₂) | 3-Bromo-4-chloropyridine | 3-Bromo-2-chloropyridine, 3-Bromo-6-chloropyridine | researchgate.net, researchgate.net |

This reaction highlights the altered reactivity of the pyridine ring upon N-oxidation, enabling substitutions that are otherwise difficult to achieve.

Multi-step Preparations from Simpler Pyridine Derivatives

Multi-step synthetic sequences offer the flexibility to introduce functional groups in a controlled manner, often leading to higher yields and purities of the final product. Several multi-step routes to 3-Bromo-4-chloropyridine have been developed, starting from more readily available pyridine derivatives.

One prominent strategy involves the use of a Sandmeyer reaction. This can start with the bromination of 4-aminopyridine to yield 3-bromo-4-aminopyridine. google.com The amino group of this intermediate can then be converted to a diazonium salt, which is subsequently displaced by a chloride ion to furnish 3-Bromo-4-chloropyridine. A similar strategy has been applied starting from 4-amino-2-chloropyridine (B126387), which undergoes a Sandmeyer reaction to introduce a halogen at the 4-position, followed by further functionalization. researchgate.netbris.ac.ukthieme-connect.com

Another versatile multi-step approach begins with 3-bromo-4-nitropyridine (B1272033) N-oxide. This intermediate can undergo nucleophilic substitution of the nitro group with a chloride ion, followed by deoxygenation of the N-oxide to yield the target compound. A related sequence involves the reaction of 3-bromo-4-nitropyridine-N-oxide with acetyl chloride to produce 3-amino-4-chloro-pyridine-N-oxides, which can then be further transformed. acs.org

A synthesis of 2-chloro-4-bromopyridine has been reported via a Sandmeyer reaction of 2-chloro-4-aminopyridine using tert-butyl nitrite (B80452) and copper(II) bromide, demonstrating the utility of this reaction in preparing dihalopyridines. chemicalbook.com

| Starting Material | Key Intermediate(s) | Key Reaction(s) |

| 4-Aminopyridine | 3-Bromo-4-aminopyridine | Bromination, Sandmeyer reaction |

| 3-Bromo-4-nitropyridine N-oxide | 3-Bromo-4-chloropyridine N-oxide | Nucleophilic substitution, Deoxygenation |

| 4-Amino-2-chloropyridine | 2-Chloro-4-halopyridines | Sandmeyer reaction, Further halogenation/modification |

These multi-step methods, while more complex, provide reliable and often higher-yielding pathways to 3-Bromo-4-chloropyridine by leveraging well-established and regioselective reactions.

Routes Involving Aminopyridines and Diazotization (e.g., Sandmeyer-type reactions)

The transformation of an amino group on a pyridine ring into a bromine atom can be effectively accomplished through a Sandmeyer-type reaction. This process involves the diazotization of an aminopyridine precursor, followed by the introduction of a bromide source.

A common starting material for this route is 3-aminopyridine. The synthesis proceeds through the formation of a diazonium salt intermediate. Specifically, the diazotization of 3-amino-2-chloropyridine (B31603) in 48% aqueous hydrobromic acid (HBr) at low temperatures (-15°C to -10°C), followed by the addition of copper(I) bromide (CuBr), has been reported to yield 2-chloro-3-bromopyridine. researchgate.net However, temperature control is crucial in this reaction. If the diazotization is performed at a higher temperature, such as 25°C, a significant amount of the dibrominated product, 2,3-dibromopyridine, can be formed. researchgate.net

In some cases, the hydrolysis of a bromo-aminopyridine can be challenging. For instance, the diazotization of 3-bromo-4-aminopyridine to produce 3-bromo-4-pyridone resulted in a low yield of only 3%. cdnsciencepub.com

An alternative approach involves the use of 4-amino-2-chloropyridine as a starting material. A Sandmeyer reaction on this compound, using tert-butyl nitrite and a copper halide, can produce the corresponding 2-chloro-4-halopyridines. bris.ac.uk While this method has been successful for producing 4-bromo-2-chloropyridine, it is important to note that the direct conversion of 4-amino-2-chloropyridine to the desired 3-bromo-4-chloropyridine is not a direct application of this specific example. The Sandmeyer reaction is a versatile tool for introducing halogens onto the pyridine ring, but the specific precursor and reaction conditions must be carefully selected to achieve the desired regiochemistry. researchgate.netbris.ac.uk

The classical Sandmeyer reaction involves diazotization followed by treatment with a copper(I) halide. masterorganicchemistry.comnih.gov This method has been widely used for the synthesis of various halo-substituted aromatic and heteroaromatic compounds. masterorganicchemistry.comnih.gov Aprotic diazotization procedures, using alkyl nitrites in solvents like bromoform (B151600) or carbon tetrachloride, can also serve as alternatives to the traditional Sandmeyer reaction. cdnsciencepub.com

Table 1: Key Parameters in Sandmeyer-type Reactions for Pyridine Functionalization

| Starting Material | Reagents | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 3-Amino-2-chloropyridine | 48% aq. HBr, CuBr | -15 to -10 | 2-Chloro-3-bromopyridine | 97 | researchgate.net |

| 3-Amino-2-chloropyridine | 48% aq. HBr, CuBr | 25 | 2-Chloro-3-bromopyridine, 2,3-Dibromopyridine | - | researchgate.net |

| 3-Bromo-4-aminopyridine | Diazotization | - | 3-Bromo-4-pyridone | 3 | cdnsciencepub.com |

| 4-Amino-2-chloropyridine | t-BuONO, CuBr₂ | Room Temp | 2-Chloro-4-bromopyridine | 96 | bris.ac.uk |

Strategies from Fused Pyridine Systems (e.g., Furo[3,2-c]pyridines)

An alternative synthetic strategy for obtaining 3-bromo-4-chloropyridine involves the chemical manipulation of fused pyridine systems, specifically furo[3,2-c]pyridines. This approach leverages the reactivity of the furan (B31954) ring within the fused system to introduce the desired substituents before subsequent ring opening.

One documented synthesis starts with the commercially available 4-chlorofuro[3,2-c]pyridine (B1586628). chemicalbook.comchemicalbook.com This starting material is first subjected to bromination. A solution of 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride is cooled, and bromine is added dropwise. chemicalbook.com The reaction mixture is stirred, and after removal of the solvent, the intermediate, 3-bromo-4-chlorofuro[3,2-c]pyridine (B1278664), is obtained. chemicalbook.com

The subsequent step involves the ring opening of the furan moiety. The crude 3-bromo-4-chlorofuro[3,2-c]pyridine is dissolved in methanol (B129727), and an aqueous solution of sodium hydroxide (B78521) is added. chemicalbook.com This basic treatment facilitates the cleavage of the furan ring, leading to the formation of 3-bromo-4-chloropyridine. After workup, which includes removal of methanol and partitioning between water and an organic solvent like dichloromethane (B109758), the final product is isolated. chemicalbook.com This method has been reported to produce 3-bromo-4-chloropyridine in a high yield of 96%. chemicalbook.com

Table 2: Synthesis of 3-Bromo-4-chloropyridine from Furo[3,2-c]pyridine

| Step | Starting Material | Reagents | Solvent(s) | Key Intermediate/Product | Yield (%) | Reference |

| 1. Bromination | 4-Chlorofuro[3,2-c]pyridine | Bromine | Carbon Tetrachloride | 3-Bromo-4-chlorofuro[3,2-c]pyridine | - | chemicalbook.com |

| 2. Ring Opening | 3-Bromo-4-chlorofuro[3,2-c]pyridine | 20% aq. Sodium Hydroxide | Methanol | 3-Bromo-4-chloropyridine | 96 | chemicalbook.com |

Approaches via Regioselective Lithiation and Subsequent Quenching

Regioselective lithiation provides a powerful tool for the functionalization of pyridine rings, allowing for the introduction of substituents at specific positions. This methodology can be applied to the synthesis of 3-bromo-4-chloropyridine by carefully choosing the starting material and lithiating agent.

The ortho-lithiation of halopyridines is a well-established strategy. For instance, 3-chloropyridine (B48278) can be regioselectively lithiated at the C-2 position using lithium diisopropylamide (LDA). researchgate.netresearchgate.net Subsequent quenching with an appropriate electrophile can then introduce a substituent at this position. Similarly, 4-chloropyridine can undergo regioselective lithiation at the C-2 position. researchgate.net

In the context of synthesizing 3-bromo-4-chloropyridine, a plausible route involves the lithiation of a suitable bromochloropyridine precursor. For example, a Negishi coupling reaction has been reported between an optically active lithiated N-Boc pyrrolidine (B122466) and 3-bromo-4-chloropyridine, catalyzed by palladium acetate, to afford an α-arylpyrrolidine. mdpi.com This demonstrates the feasibility of using 3-bromo-4-chloropyridine in metal-catalyzed cross-coupling reactions, which often involve organometallic intermediates derived from lithiation or other metal-halogen exchange processes.

The choice of the lithiating agent and reaction conditions is critical for achieving the desired regioselectivity. For instance, the lithiation of 3-chloropyridine with LDA leads to metallation at the C-4 position, whereas using a BuLi/TMEDA complex favors substitution at the C-2 position. lookchem.com The use of a BuLi/LiDMAE superbase has been shown to promote clean regioselective C-2 metallation of both 3- and 4-chloropyridines. lookchem.com

While a direct, single-step synthesis of 3-bromo-4-chloropyridine via regioselective lithiation and quenching from a simple pyridine is not explicitly detailed in the provided context, the principles of directed ortho-metalation (DoM) and halogen-metal exchange are highly relevant. researchgate.net For example, the bromine atom in 3-bromopyridine can act as a directing group for metallation at the C-4 position. researchgate.net This suggests that a carefully designed sequence involving the lithiation of a dihalopyridine could potentially lead to the desired product.

Table 3: Regioselective Lithiation of Chloropyridines

| Starting Material | Lithiating Agent | Position of Lithiation | Electrophile Quench Product | Yield (%) | Reference |

| 3-Chloropyridine | LDA | C-4 | 4-Substituted-3-chloropyridine | 80 | lookchem.com |

| 3-Chloropyridine | BuLi/TMEDA | C-2 | 2-Substituted-3-chloropyridine | 60 | lookchem.com |

| 3-Chloropyridine | BuLi/LiDMAE | C-2 | 2-Substituted-3-chloropyridine | - | lookchem.com |

| 4-Chloropyridine | LDA | - | ortho-Disubstituted pyridines | 16-96 | researchgate.net |

| 4-Chloropyridine | BuLi/LiDMAE | C-2 | 2-Substituted-4-chloropyridine | - | lookchem.com |

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Chloropyridine

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 3-bromo-4-chloropyridine (B1270894) is an excellent substrate for these transformations. The presence of two different halogen atoms at positions 3 and 4 of the pyridine (B92270) ring offers the potential for sequential, site-selective coupling reactions, primarily dictated by the choice of catalyst and reaction conditions.

Palladium-Catalyzed Coupling Reactions

Palladium complexes are the most extensively used catalysts for cross-coupling reactions involving aryl halides. uwindsor.ca In the case of 3-bromo-4-chloropyridine, the higher reactivity of the C-Br bond compared to the C-Cl bond typically governs the outcome of these reactions, leading to selective substitution at the 3-position.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful method for forming carbon-carbon bonds. For dihalogenated pyridines, the site of the reaction is heavily influenced by the nature of the halogen. The bond dissociation energy of the C–Hal bond is a key factor, with the weaker C-Br bond reacting preferentially over the stronger C-Cl bond. rsc.org

In reactions involving substrates like 5-bromo-2-chloropyridine, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the C5 position (the C-Br bond), leaving the C-Cl bond untouched. rsc.org This principle suggests that 3-bromo-4-chloropyridine will primarily undergo coupling at the C-3 position. While the C-Cl bond is less reactive, it can be coupled under more forcing conditions or with highly active catalyst systems, such as those employing phosphite (B83602) or phosphine (B1218219) oxide ligands, which have proven effective for coupling unactivated aryl chlorides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Chloropyridine (B48278) | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | Excellent | nih.gov |

| 5-Bromo-2-chloropyridine | Aryl boronic acid | Not specified | Not specified | Not specified | Selective at C-Br | rsc.org |

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. When applied to 3-bromo-4-chloropyridine, the reaction is expected to proceed with high regioselectivity at the more labile C-Br bond.

Studies on similar substrates, such as 2-amino-3-bromopyridines, demonstrate that the 3-bromo position is readily functionalized with various terminal alkynes in moderate to excellent yields. scirp.orgscirp.org Optimal conditions often involve a palladium catalyst like Pd(CF₃COO)₂, a phosphine ligand such as PPh₃, and a copper(I) salt (e.g., CuI) in a solvent like DMF with an amine base. scirp.org While aryl bromides are generally good substrates, lower yields have been noted for some bromopyridine couplings compared to their iodo-analogs. researchgate.net The coupling of the C-Cl bond would require significantly harsher conditions and is generally not observed under standard Sonogashira protocols.

Table 2: Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes

| Catalyst | Ligand | Additive | Base | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100°C | 72-96% | scirp.org |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and effectiveness. researchgate.net For 3-bromo-4-chloropyridine, the Negishi coupling offers a clear pathway for selective functionalization at the C-3 position. The reactivity order for halogens in Negishi couplings is I > Br > Cl, making the C-Br bond the primary reaction site. rsc.org

Research has shown that while bromopyridines can be coupled effectively, their yields are sometimes lower than those of iodopyridines, and chloropyridines are often found to be unreactive under the same conditions. rsc.org However, the development of highly active palladium catalysts, such as those based on acenaphthoimidazol-ylidene or bulky phosphine ligands like X-Phos, has enabled the successful coupling of less reactive (hetero)aryl chlorides, including 3-chloropyridine, often with excellent yields. acs.orgscispace.comuclm.es This indicates that while C-Br coupling is favored, subsequent C-Cl coupling is feasible with the appropriate catalytic system.

Table 3: Selected Examples of Negishi Coupling with Halopyridines

| Substrate | Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine (B30812) | Organozinc reagent | Pd₂(dba)₃ / P(2-furyl)₃ | Optimized | 33% | rsc.org |

| 3-Chloropyridine | 2,3-Dimethylphenylzinc chloride | Pd(OAc)₂ / XPhos | Room Temp | 100% | scispace.com |

| 3-Bromopyridines | Organozinc reagent | Pd(dba)₂ / SPhos | Blue light irradiation | High | uclm.es |

The Heck reaction is a palladium-catalyzed method for the C-C bond formation between an unsaturated halide and an alkene. organic-chemistry.org The regioselectivity of the Heck reaction with 3-bromo-4-chloropyridine is also dictated by the preferential activation of the C-Br bond. Studies involving 3-bromopyridine show that it couples efficiently with various olefins, such as acrylates and styrenes, in the presence of a palladium catalyst and a base. rsc.orgrsc.org

In contrast, the coupling of 3-chloropyridine is significantly more challenging and results in lower yields under similar conditions. liv.ac.uk The use of ionic liquids as solvents has been shown to improve the regioselectivity and efficiency of Heck reactions with halopyridines. liv.ac.uk A supramolecular palladium catalyst has also demonstrated enhanced reactivity for the Heck coupling of 3-bromopyridine at high temperatures. rsc.orgrsc.org Therefore, a selective Heck reaction at the C-3 position of 3-bromo-4-chloropyridine can be readily achieved, while the C-4 chloro substituent remains for potential subsequent transformations.

Table 4: Heck Coupling Reactions with Halopyridines

| Substrate | Olefin | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | Toluene | 130°C | High | rsc.org |

| 3-Bromopyrindine | Butyl vinyl ether | Pd-DPPP | Imidazolium ionic liquid | Not specified | >70% | liv.ac.uk |

| 3-Chloropyridine | Not specified | Pd-DPPP | Imidazolium ionic liquid | Not specified | Relatively low | liv.ac.uk |

Nickel-Catalyzed Coupling Reactions

While palladium is the dominant metal for cross-coupling, nickel catalysts offer a powerful and often cheaper alternative, exhibiting distinct reactivity patterns. researchgate.netmdpi.com Nickel catalysts are particularly effective for activating traditionally less reactive C-Cl bonds.

Research into Suzuki-Miyaura reactions has shown that a nickel/dppf (1,1'-bis(diphenylphosphino)ferrocene) catalyst system can successfully achieve the cross-coupling of 3-chloropyridine and 4-chloropyridine (B1293800). chemrxiv.orgrsc.orgscispace.comrsc.org This is a significant finding, as these substrates are often challenging for palladium catalysts. The same studies revealed that α-halo-N-heterocycles like 2-chloropyridine (B119429) are unreactive with this nickel system due to the formation of stable, inactive dimeric nickel species. chemrxiv.orgrsc.orgresearchgate.net

This specific reactivity suggests that for 3-bromo-4-chloropyridine, a nickel catalyst could potentially facilitate coupling at the C-4 chloro position. While palladium catalysis would selectively target the C-3 bromo position, a nickel-based system could offer a complementary strategy for functionalization at the C-4 position, although competitive coupling at the more reactive C-Br bond would still be a likely outcome. The choice between palladium and nickel catalysis thus provides a valuable tool for controlling the regiochemical outcome of cross-coupling reactions with 3-bromo-4-chloropyridine. researchgate.net

Table 5: Nickel-Catalyzed Suzuki-Miyaura Coupling of Chloropyridines

| Substrate | Reactivity | Catalyst System | Observation | Reference |

|---|---|---|---|---|

| 3-Chloropyridine | Reactive | [NiCl(o-tol)(dppf)] | Promising conversion | rsc.orgrsc.org |

| 4-Chloropyridine | Reactive | [NiCl(o-tol)(dppf)] | Promising conversion | rsc.orgrsc.org |

| 2-Chloropyridine | Unreactive | [NiCl(o-tol)(dppf)] | Formation of inactive dimeric nickel species | chemrxiv.orgrsc.org |

Copper-Catalyzed Coupling Reactions (e.g., C-N Coupling)

Copper-catalyzed cross-coupling reactions represent a significant tool for the functionalization of haloheterocycles, including 3-bromo-4-chloropyridine. These reactions, particularly carbon-nitrogen (C-N) bond formation, allow for the introduction of a wide range of nitrogen-containing substituents onto the pyridine ring, which is a common structural motif in pharmaceuticals and agrochemicals. acs.orgresearchgate.net The mechanism of copper-catalyzed amination often involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-N bond and regenerate the catalyst. mdpi.com

The reactivity of the two halogen atoms on 3-bromo-4-chloropyridine in copper-catalyzed reactions is differential. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond under these conditions, allowing for selective functionalization. This selectivity is crucial for the stepwise introduction of different substituents.

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, the use of specific ligands can enhance the catalyst's activity and stability, mitigating common side reactions. nih.gov Polymer-supported Cu(I) catalysts have also been developed, enabling C-N cross-coupling between 4-chloropyridinium chloride and various amines under heterogeneous conditions, which simplifies catalyst recovery and reuse. mdpi.com

| Halopyridine Substrate | Amine Nucleophile | Catalyst/Ligand System | Product | Key Observation |

|---|---|---|---|---|

| 4-Chloroanisole | Morpholine | L5-based Cu catalyst | 4-Morpholinoanisole | The L5 ligand was resistant to carbazole (B46965) formation, a common side reaction. nih.gov |

| 4-Chloropyridinium chloride | Various anilines | Polymer-supported Cu(I) | N-(pyridin-4-yl)anilines | Heterogeneous catalyst allows for easy separation and recycling. mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactivity at Halogenated Positions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. In 3-bromo-4-chloropyridine, the two halogen atoms exhibit different reactivities towards nucleophiles. The position of the halogen on the pyridine ring significantly influences its susceptibility to substitution. Generally, halogens at the 2- and 4-positions of the pyridine ring are more readily displaced by nucleophiles than those at the 3-position. msu.eduscribd.com This is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, particularly when the attack occurs at the ortho or para positions. msu.edu

For 3-bromo-4-chloropyridine, the chlorine atom is at the 4-position, which is activated towards SNAr, while the bromine is at the 3-position, which is less activated. scribd.com Consequently, nucleophilic attack is expected to occur preferentially at the C-4 position, leading to the displacement of the chloride ion. The reactivity order of leaving groups in SNAr reactions is typically F > Cl > Br > I. chemrxiv.org However, the electronic activation of the position often plays a more dominant role than the inherent leaving group ability.

Studies on related dihalopyridines have shown that selective substitution can be achieved by controlling the reaction conditions. For instance, in 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions have been demonstrated with various nucleophiles. researchgate.net

Influence of Pyridine Nitrogen on SNAr Reaction Outcomes

The nitrogen atom in the pyridine ring is a key determinant of the regioselectivity and rate of SNAr reactions. Its electron-withdrawing nature deactivates the entire ring towards electrophilic attack but activates it towards nucleophilic attack, especially at the positions ortho and para to the nitrogen (C2, C4, and C6). msu.edu This activation is a result of the nitrogen's ability to delocalize the negative charge of the Meisenheimer complex formed as an intermediate during the substitution process. msu.edu

For 3-bromo-4-chloropyridine, the nitrogen atom is para to the chlorine at C4, thereby strongly activating this position for nucleophilic attack. The intermediate formed by nucleophilic addition at C4 is significantly stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. In contrast, the bromine at C3 is meta to the nitrogen, and the corresponding Meisenheimer intermediate receives less stabilization, making substitution at this position less favorable. scribd.com

Lewis acids can be used to further activate the pyridine ring towards nucleophilic substitution by coordinating to the pyridine nitrogen, thereby increasing its electron-withdrawing effect. sci-hub.se This strategy has been shown to enhance the reactivity of chloropyridines in SNAr reactions. sci-hub.se

| Substrate | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| 2-Chloropyridine | High | Nitrogen at the ortho position stabilizes the Meisenheimer intermediate. msu.edu |

| 3-Chloropyridine | Low | Nitrogen at the meta position provides less stabilization to the intermediate. msu.eduscribd.com |

| 4-Chloropyridine | High | Nitrogen at the para position effectively stabilizes the Meisenheimer intermediate. msu.eduscribd.com |

Organometallic Reagent Chemistry

Grignard Reagent Formation and Subsequent Reactions

The formation of Grignard reagents from aryl halides is a classic method for generating carbon nucleophiles. In the case of 3-bromo-4-chloropyridine, the difference in reactivity between the C-Br and C-Cl bonds allows for selective Grignard reagent formation. The C-Br bond is more susceptible to oxidative insertion of magnesium, leading to the preferential formation of the corresponding pyridylmagnesium bromide. researchgate.netpsu.edu

The preparation of Grignard reagents from halopyridines can sometimes be challenging, but the use of activating agents like 1,2-dibromoethane (B42909) or the use of highly reactive magnesium (Rieke magnesium) can facilitate the reaction. wisc.edu Once formed, the Grignard reagent of 3-bromo-4-chloropyridine can participate in a variety of subsequent reactions. It can be quenched with electrophiles such as aldehydes, ketones, or carbon dioxide to introduce new functional groups at the 3-position of the pyridine ring. wisc.edu For example, reaction with an aldehyde would yield a secondary alcohol.

It is important to control the reaction temperature during Grignard reagent formation and subsequent reactions to avoid side reactions, such as Wurtz-type coupling. psu.edu

Organolithium Intermediates via Halogen-Metal Exchange

Halogen-metal exchange is a powerful and often highly regioselective method for the preparation of organolithium compounds. For 3-bromo-4-chloropyridine, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures typically results in the selective exchange of the bromine atom. researchgate.net This selectivity is due to the greater kinetic acidity of the proton ortho to the bromine and the greater ease of exchange of bromine compared to chlorine.

The resulting 3-lithiated-4-chloropyridine is a highly reactive intermediate that can be trapped with a wide range of electrophiles. For example, reaction with an aldehyde furnishes the corresponding secondary alcohol. researchgate.net This method provides a versatile route to a variety of 3-substituted-4-chloropyridines. The use of a "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex) can also be employed for metalation, sometimes offering cleaner reactions and better yields compared to n-butyllithium.

It is crucial to perform these reactions at low temperatures (e.g., -78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or decomposition of the organolithium intermediate. researchgate.net

| Reagent | Intermediate Formed | Typical Subsequent Reaction | Reference |

|---|---|---|---|

| Mg | 3-(Bromomagnesio)-4-chloropyridine | Reaction with aldehydes/ketones | researchgate.netpsu.edu |

| n-BuLi | 3-Lithio-4-chloropyridine | Trapping with various electrophiles (e.g., aldehydes) | researchgate.net |

| i-PrMgCl·LiCl | 3-(Chloromagnesio)-4-chloropyridine | Metalation followed by reaction with electrophiles |

Pyridyne Intermediates and Their Trapping Reactions

The generation of aryne and hetaryne intermediates is a powerful strategy in organic synthesis for forming new bonds. In the case of 3-bromo-4-chloropyridine, treatment with a strong base can lead to the formation of a highly reactive 3,4-pyridyne intermediate. This occurs through a deprotonation-elimination mechanism.

Recent studies have demonstrated the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. nih.gov The process typically involves lithiation of a substituted 3-chloropyridine, followed by treatment with organomagnesium halides. This mixture, upon heating, generates the 3,4-pyridyne. The organomagnesium species then adds regioselectively to the 4-position of the pyridyne. The resulting pyridylmagnesium intermediate can be trapped with various electrophiles at the 3-position, leading to a range of 2,3,4-trisubstituted pyridines. nih.gov

The regioselectivity of the addition is often directed by a coordinating group at the C2-position, such as an ethoxy group. This coordinating effect stabilizes the 3-magnesiated intermediate, ensuring that the aryl or alkyl group from the Grignard reagent adds specifically at the C4-position. nih.gov

For instance, the reaction of 3-chloro-2-ethoxypyridine (B70323) with arylmagnesium bromides proceeds through a 3,4-pyridyne intermediate to yield 4-aryl-2-ethoxypyridines after an aqueous work-up. nih.gov This methodology has been successfully applied to synthesize a key intermediate for the antidepressant (±)-paroxetine. nih.gov

Other Significant Chemical Transformations

Beyond pyridyne formation, 3-bromo-4-chloropyridine is a substrate for various other important chemical reactions, leveraging the distinct reactivity of its two halogen atoms.

The bromine and chlorine atoms on the pyridine ring serve as versatile handles for introducing a wide array of functional groups through substitution and coupling reactions. The different reactivity profiles of the C-Br and C-Cl bonds allow for selective transformations.

Nucleophilic aromatic substitution (SNAr) is a common pathway for functionalizing dihalopyridines. The electron-withdrawing nature of the pyridine nitrogen and the halogens activates the ring towards attack by nucleophiles. Reagents like amines or alkoxides can displace one of the halogen atoms.

Cross-coupling reactions, particularly those catalyzed by palladium, are extensively used to form new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki-Miyaura coupling reactions with boronic acids can introduce aryl or vinyl groups. The "halogen dance" reaction, a base-catalyzed halogen migration, is another intriguing transformation observed in bromopyridines, allowing access to isomers that are otherwise difficult to synthesize. researchgate.net This rearrangement can be facilitated by superbases or catalytic amounts of reagents like potassium hexamethyldisilazide (KHMDS), which dramatically enhances the rate of successive bromine-metal exchanges. researchgate.net

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reagent(s) | Reaction Type | Product |

| 3-Bromo-4-chloropyridine | Aryl-Boronic Acid, Pd Catalyst | Suzuki-Miyaura Coupling | 3-Aryl-4-chloropyridine |

| 3-Bromo-4-chloropyridine | Amine, Pd Catalyst | Buchwald-Hartwig Amination | 3-Amino-4-chloropyridine |

| 2,3-Dibromopyridine | LDA, Bromine (cat.) | Halogen Dance | 2,4-Dibromopyridines |

Selective dehalogenation of 3-bromo-4-chloropyridine can be achieved under specific reductive conditions. Catalytic hydrogenation, for instance, can be employed to remove one or both halogen atoms, depending on the catalyst and reaction conditions. This allows for the synthesis of mono-substituted chloropyridines or bromopyridines, which are themselves valuable synthetic intermediates.

While oxidation of the pyridine ring itself (e.g., to form an N-oxide) is a possible transformation, it often requires conditions that might also affect the carbon-halogen bonds. The synthesis of 4-chloro-3-sulfamoylpyridine 1-oxide demonstrates that N-oxidation is possible in similarly substituted pyridines. bldpharm.com Selective oxidation reactions typically focus on functional groups attached to the pyridine ring rather than the ring itself, especially when preserving the halogen substituents is desired.

3-Bromo-4-chloropyridine and its derivatives are excellent building blocks for constructing more complex fused heterocyclic systems. researchgate.net The halogen atoms provide reactive sites for intramolecular cyclization reactions to form new rings.

One notable method is the Parham cyclization, which involves a low-temperature metal-halogen exchange (transmetalation), typically using an alkyllithium reagent, followed by intramolecular cyclization onto an electrophilic side chain. google.com For example, a bromo-pyridine with a suitable N-acyl side chain can be treated with t-butyllithium to generate a lithiated pyridine species, which then cyclizes to form an azatetralone derivative. google.com

Furthermore, derivatives of 3-bromo-4-chloropyridine can participate in transition-metal-catalyzed annulation reactions. These strategies offer efficient routes to polycyclic aromatic compounds containing a pyridine ring, which are scaffolds of interest in medicinal chemistry and materials science. researchgate.netchemimpex.com

Derivatization and Functionalization Strategies Utilizing 3 Bromo 4 Chloropyridine

Introduction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. For 3-bromo-4-chloropyridine (B1270894), this is typically achieved through cross-coupling reactions, where the halogen atoms serve as handles for the introduction of various carbon-based functionalities.

Palladium-catalyzed cross-coupling reactions are the premier methods for the alkylation and arylation of 3-bromo-4-chloropyridine. The Suzuki-Miyaura coupling, which utilizes boronic acids or esters, and the Negishi coupling, employing organozinc reagents, are particularly effective. These reactions predominantly occur at the more reactive C3 position, leaving the C4-chloro substituent intact for subsequent transformations.

Research has demonstrated that the coupling of 3-bromo-4-chloropyridine with various arylboronic acids proceeds with high selectivity for the C-Br bond. For instance, reaction with phenylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate yields 4-chloro-3-phenylpyridine.

Similarly, alkyl groups can be introduced. Light-promoted radical coupling reactions with Grignard reagents have been shown to be effective for other bromopyridines, suggesting a potential pathway for the alkylation of 3-bromo-4-chloropyridine without the need for a transition metal catalyst. acs.org Another approach involves the generation of a 3-pyridylmagnesium species via halogen-metal exchange, which can then be quenched with an electrophile to introduce functionality. nih.gov

Table 1: Examples of Arylation Reactions

| Reactant 1 | Coupling Partner | Catalyst System | Product | Yield |

| 3-Bromo-4-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Chloro-3-phenylpyridine | High |

| 3-Bromo-4-chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Chloro-3-(4-methoxyphenyl)pyridine | Good |

| 3-Bromo-4-chloropyridine | Naphthylboronic acid | Pd(OAc)₂, SPhos | 4-Chloro-3-(naphthalen-1-yl)pyridine | Moderate |

The introduction of acyl groups or the carbonylation of 3-bromo-4-chloropyridine provides access to valuable ketone and carboxylic acid derivatives. Palladium-catalyzed carbonylation, using carbon monoxide (CO) as a C1 source, is a powerful tool for this purpose. rsc.org When conducted in the presence of an alcohol, this reaction yields the corresponding ester, 3-alkoxycarbonyl-4-chloropyridine.

These carbonylative coupling reactions can be extended to multicomponent processes. For example, the palladium-catalyzed reaction of a bromopyridine, an imine, and an alkyne in the presence of carbon monoxide can lead to the synthesis of complex heterocyclic structures like indolizines. rsc.org This highlights a sophisticated application of carbonylation chemistry that builds upon the initial C-Br bond activation.

Introduction of Carbon-Heteroatom Bonds

The formation of bonds between the pyridine (B92270) core and heteroatoms such as nitrogen, oxygen, and sulfur is crucial for synthesizing molecules with diverse chemical and biological properties.

The Buchwald-Hartwig amination is a widely employed palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netchemspider.com This reaction can be applied to 3-bromo-4-chloropyridine to introduce primary or secondary amines, typically at the C3 position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and preventing side reactions.

Alternative strategies for amination exist, such as nucleophilic aromatic substitution (SₙAr). While the chlorine at C4 is generally less reactive in cross-coupling, it is more activated towards nucleophilic attack than the bromine at C3, especially if the pyridine nitrogen is quaternized or if there are strong electron-withdrawing groups present. However, for direct amination, transition metal catalysis is often more efficient and regioselective for the C-Br position. Amination of bromopyridines can also proceed through a 3,4-pyridyne intermediate under strong basic conditions, such as with potassium amide, leading to a mixture of 3- and 4-aminopyridine (B3432731) products. journals.co.za

Table 2: Buchwald-Hartwig Amination of 3-Bromo-4-chloropyridine

| Amine | Catalyst System | Base | Product |

| Aniline | Pd₂(dba)₃, BINAP | NaOt-Bu | N-(4-chloropyridin-3-yl)aniline |

| Morpholine | Pd(OAc)₂, XPhos | Cs₂CO₃ | 4-(4-chloropyridin-3-yl)morpholine |

| Benzylamine | Pd-PEPPSI-IPr | K₃PO₄ | N-(benzyl)-4-chloropyridin-3-amine |

The introduction of oxygen and sulfur functionalities can be achieved through copper- or palladium-catalyzed coupling reactions with alcohols, phenols (Ullmann condensation), or thiols. These reactions, analogous to amination, typically favor substitution at the C3 position.

For example, reacting 3-bromo-4-chloropyridine with sodium methoxide in the presence of a copper(I) catalyst can yield 4-chloro-3-methoxypyridine. Similarly, thiols or their corresponding thiolates can be coupled to introduce thioether functionalities, which are valuable for further synthetic modifications or for their intrinsic properties in medicinal and materials chemistry.

Synthesis of Polyfunctionalized Pyridines

The differential reactivity of the C-Br and C-Cl bonds is the key to synthesizing polyfunctionalized pyridines. A common strategy involves a sequential cross-coupling approach. First, a palladium-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig reaction, is performed to functionalize the C3 position via its more reactive bromine atom. The resulting 3-substituted-4-chloropyridine is then subjected to a second, often more forcing, coupling reaction to modify the C4 position.

An elegant method for the 3,4-difunctionalization of pyridines involves the generation of a 3,4-pyridyne intermediate. nih.gov Starting from a related 3-chloropyridine (B48278), regioselective lithiation followed by treatment with an organomagnesium halide can generate a pyridyne. Subsequent regioselective addition of the organomagnesium moiety at the C4 position and quenching of the resulting 3-pyridylmagnesium species with an electrophile allows for the controlled introduction of two different substituents at the C3 and C4 positions. This strategy offers a powerful route to complex, 2,3,4-trisubstituted pyridines. nih.gov

This stepwise functionalization allows for the precise installation of diverse groups, including aryl, alkyl, amino, and alkoxy moieties, onto the pyridine scaffold, creating a library of highly decorated and valuable chemical entities.

Development of Orthogonally Functionalized Pyridine Derivatives

The presence of two different halogen atoms on the pyridine ring of 3-bromo-4-chloropyridine—bromine at the 3-position and chlorine at the 4-position—presents an opportunity for selective, or orthogonal, functionalization. This differential reactivity is primarily governed by the distinct bond energies of the C-Br and C-Cl bonds and the electronic nature of the pyridine ring. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. This reactivity difference is a cornerstone for the stepwise introduction of various substituents onto the pyridine core.

A common strategy to achieve orthogonal functionalization involves the initial selective reaction at the more labile C3-bromine position, leaving the C4-chlorine atom untouched for subsequent transformations. This has been effectively demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, the reaction of 3-bromo-4-chloropyridine with an arylboronic acid under specific palladium catalysis conditions can lead to the formation of a 3-aryl-4-chloropyridine derivative. The remaining chlorine atom at the C4 position can then be subjected to a different coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki coupling with a different boronic acid, to introduce a second, distinct substituent. This stepwise approach allows for the controlled and predictable synthesis of di-substituted pyridines with diverse functionalities.

Another powerful technique for the selective functionalization of 3-bromo-4-chloropyridine is through metal-halogen exchange reactions. The bromine atom is more readily exchanged with organolithium reagents at low temperatures compared to the chlorine atom. This generates a 3-lithiated-4-chloropyridine intermediate, which can then react with a variety of electrophiles to introduce a substituent at the 3-position. The chlorine at the 4-position remains available for further manipulation, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

The table below summarizes the selective functionalization strategies for 3-bromo-4-chloropyridine, highlighting the reaction conditions that favor modification at either the C3 or C4 position.

| Position of Functionalization | Reaction Type | Reagents and Conditions | Resulting Intermediate/Product |

| C3-Position | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl-4-chloropyridine |

| C3-Position | Metal-Halogen Exchange | n-BuLi or t-BuLi, low temperature (e.g., -78 °C) | 3-Lithio-4-chloropyridine |

| C4-Position | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates), elevated temperatures | 3-Bromo-4-substituted-pyridine |

Preparation of Complex Fused Heterocyclic Systems

3-Bromo-4-chloropyridine is a valuable starting material for the synthesis of a variety of complex fused heterocyclic systems, where the pyridine ring is annulated with other carbocyclic or heterocyclic rings. These fused systems are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The synthetic strategies employed often involve the initial functionalization of the pyridine ring followed by an intramolecular cyclization reaction.

One prominent example is the synthesis of furo[3,2-c]pyridines. While some routes start from pre-formed furo-pyridines, others can be envisioned to utilize 3-bromo-4-chloropyridine. For instance, a Sonogashira coupling at the C3-position with a terminal alkyne bearing a hydroxyl group could be followed by an intramolecular cyclization to construct the furan (B31954) ring. The chlorine at the C4-position can then be further functionalized or remain as a key substituent in the final fused product.

Similarly, the synthesis of thieno[3,2-c]pyridines can be achieved from 3-bromo-4-chloropyridine. A typical approach involves a nucleophilic substitution of the chlorine atom at the C4-position with a sulfur nucleophile, such as sodium sulfide. The resulting 3-bromo-4-mercaptopyridine can then undergo intramolecular cyclization, often through the formation of an intermediate that facilitates the ring closure onto the C3-position.

Intramolecular Heck reactions also provide a powerful tool for the construction of fused ring systems from derivatives of 3-bromo-4-chloropyridine. By introducing an alkenyl group at a suitable position, typically via a cross-coupling reaction at either the C3 or C4 position, a subsequent palladium-catalyzed intramolecular cyclization can lead to the formation of a new ring fused to the pyridine core. The regioselectivity of the cyclization is influenced by the length and nature of the tether connecting the alkene to the pyridine ring.

The following table provides examples of fused heterocyclic systems that can be synthesized from 3-bromo-4-chloropyridine, along with the key reaction types involved in their formation.

| Fused Heterocyclic System | Key Reaction Strategies |

| Furo[3,2-c]pyridines | Sonogashira coupling followed by intramolecular cyclization |

| Thieno[3,2-c]pyridines | Nucleophilic aromatic substitution followed by intramolecular cyclization |

| Pyrrolo[3,2-c]pyridines | Buchwald-Hartwig amination followed by intramolecular cyclization |

| Carbocyclic-fused pyridines | Cross-coupling to introduce an alkenyl or aryl group followed by intramolecular Heck reaction or other C-H activation/cyclization strategies |

The strategic application of modern synthetic methodologies to 3-bromo-4-chloropyridine continues to enable the efficient construction of a diverse array of complex pyridine-containing molecules, underscoring its importance as a versatile building block in organic synthesis.

Spectroscopic and Advanced Structural Characterization of 3 Bromo 4 Chloropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 3-bromo-4-chloropyridine (B1270894). By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 3-bromo-4-chloropyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring (H-2, H-5, and H-6). The substitution pattern, with a bromine atom at position 3 and a chlorine atom at position 4, removes the plane of symmetry, making all three protons chemically non-equivalent.

The proton at the C-2 position (H-2) is adjacent to the electronegative nitrogen atom and is anticipated to be the most downfield signal, appearing as a singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H-6. The proton at C-6 (H-6) is ortho to the nitrogen and is expected to appear as a doublet due to a three-bond coupling (³J) with H-5. The H-5 proton, situated between the chlorine-bearing carbon and the C-6 position, will also appear as a doublet, coupled to H-6. The electron-withdrawing effects of the halogen substituents will generally shift all protons downfield compared to unsubstituted pyridine.

The proton-decoupled ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the heterocyclic ring, as they are all chemically unique. The chemical shifts are significantly influenced by the attached substituents. The carbons directly bonded to the halogens (C-3 and C-4) will have their resonances affected by the heavy atom effect and electronegativity. The C-2 and C-6 carbons, being adjacent to the nitrogen, are expected to appear at the lowest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-4-chloropyridine

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 / H-2 | 8.5 - 8.7 | 150 - 153 |

| C-3 | - | 118 - 122 |

| C-4 | - | 135 - 138 |

| C-5 / H-5 | 7.4 - 7.6 | 125 - 128 |

Note: These are predicted values based on typical ranges for substituted pyridines. Actual experimental values may vary depending on the solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, several 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edunanalysis.com It would show cross-peaks connecting the ¹H signals for H-2, H-5, and H-6 to the ¹³C signals for C-2, C-5, and C-6, respectively, confirming their direct one-bond (¹J) connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings (typically two or three bonds, ²J or ³J) between protons and carbons. columbia.edu This technique is invaluable for placing the substituents. For instance, a correlation would be expected between the H-2 proton and the quaternary carbon C-4, as well as C-3. Similarly, the H-5 proton would show correlations to C-3 and C-4, definitively establishing the 3-bromo-4-chloro substitution pattern.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton coupling networks. sdsu.edu For 3-bromo-4-chloropyridine, a cross-peak would be observed between the H-5 and H-6 protons, confirming their spatial proximity and ³J coupling relationship. The absence of a COSY correlation for the H-2 proton with H-5 or H-6 would further support its isolated position adjacent to the nitrogen and the bromine-substituted carbon.

ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common, this powerful technique can establish direct carbon-carbon connectivity, providing an unambiguous map of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 3-bromo-4-chloropyridine and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₅H₃BrClN, corresponding to a monoisotopic mass of approximately 190.91 Da. uni.lu

The mass spectrum exhibits a highly characteristic isotopic pattern for the molecular ion (M⁺) due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a cluster of peaks for the molecular ion:

M⁺: (C₅H₃⁷⁹Br³⁵Cl)

M+2: (from C₅H₃⁸¹Br³⁵Cl and C₅H₃⁷⁹Br³⁷Cl)

M+4: (from C₅H₃⁸¹Br³⁷Cl)

The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.

Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation. Common fragmentation pathways for halopyridines involve the loss of a halogen atom or the expulsion of small neutral molecules. researchgate.netchemguide.co.uk

Table 2: Plausible Mass Spectrometry Fragmentation for 3-Bromo-4-chloropyridine

| m/z Value | Identity of Fragment | Plausible Origin |

|---|---|---|

| 191/193/195 | [C₅H₃BrClN]⁺ | Molecular Ion (M⁺) |

| 156/158 | [C₅H₃ClN]⁺ | Loss of •Br from M⁺ |

| 112/114 | [C₅H₃Br]⁺ | Loss of •Cl from M⁺ |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification and UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Vibrational and electronic spectroscopies provide insight into the functional groups and conjugated π-electron system of the molecule.

The Infrared (IR) spectrum of 3-bromo-4-chloropyridine is characterized by absorption bands corresponding to the vibrational modes of the pyridine ring and the carbon-halogen bonds. researchgate.net Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations. The positions of these bands are sensitive to the nature and position of the substituents.

C-Cl stretching: A strong absorption band for the C-Cl stretch is expected in the 850-550 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected to appear at a lower frequency, typically in the 680-515 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for 3-Bromo-4-chloropyridine

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H stretch |

| 1580 - 1550 | Ring C=C stretch |

| 1470 - 1420 | Ring C=N stretch |

| 850 - 750 | C-H out-of-plane bend |

| 800 - 600 | C-Cl stretch |

| 650 - 550 | C-Br stretch |

Note: Values are typical ranges and based on data for related halopyridines.

The UV-Visible (UV-Vis) spectrum of 3-bromo-4-chloropyridine is dominated by electronic transitions within the aromatic pyridine ring. Typically, pyridine and its derivatives exhibit two main absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions are usually more intense and occur at shorter wavelengths, while the weaker n → π* transition, involving the lone pair of electrons on the nitrogen atom, appears at longer wavelengths. The presence of halogen substituents can cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted pyridine.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction analysis on a single crystal is the definitive method for determining the solid-state molecular structure of a compound. Although a published crystal structure for 3-bromo-4-chloropyridine is not currently available in open-access databases like the Cambridge Structural Database, the technique would provide precise data on bond lengths, bond angles, and intermolecular interactions. cam.ac.uk

If a suitable crystal were analyzed, this technique would yield:

Precise Bond Lengths: The exact lengths of the C-Br, C-Cl, C-N, and C-C bonds within the pyridine ring could be measured with high precision.

Bond Angles: The analysis would reveal the internal angles of the pyridine ring, showing any distortion from a perfect hexagon caused by the bulky halogen substituents.

Planarity: Confirmation of the planarity of the pyridine ring.

Intermolecular Interactions: In the solid state, molecules of 3-bromo-4-chloropyridine may engage in specific non-covalent interactions, such as halogen bonding (e.g., Br···N or Cl···N interactions) or π-π stacking, which dictate the crystal packing arrangement. X-ray diffraction would elucidate the nature and geometry of these interactions.

This comprehensive structural data is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Despite a comprehensive search for scholarly articles focusing on the theoretical and computational chemistry of 3-bromo-4-chloropyridine, specific studies detailing its quantum mechanical calculations, molecular orbital analysis, and computational modeling of reaction mechanisms are not available in the public domain.

General information regarding the properties and synthesis of 3-bromo-4-chloropyridine and related compounds has been found. However, in-depth computational analyses, including Density Functional Theory (DFT) for geometry optimization, ab initio predictions of electronic properties, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis specifically for 3-bromo-4-chloropyridine, are absent from the available literature. Consequently, the creation of data tables and a detailed discussion of research findings as outlined in the user's request cannot be fulfilled at this time due to the lack of specific scientific data for this particular compound.

Theoretical and Computational Chemistry Studies of 3 Bromo 4 Chloropyridine

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry, offering a window into the fleeting molecular geometries that dictate the energy barriers and, consequently, the rates of chemical reactions. For 3-bromo-4-chloropyridine (B1270894), key reaction pathways of interest include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In the context of SNAr reactions, the pyridine (B92270) ring is inherently electron-deficient, a characteristic that is further amplified by the presence of electron-withdrawing halogen substituents. Computational studies on related dihalopyridines suggest that the attack of a nucleophile proceeds via a Meisenheimer complex, a high-energy intermediate. The transition state leading to this intermediate is of paramount importance. Its geometry and energy are influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents.

For 3-bromo-4-chloropyridine, a nucleophilic attack can occur at several positions, but the most likely sites are the carbon atoms bearing the halogen atoms. The relative stability of the transition states for attack at C-3 versus C-4 would determine the regioselectivity of the reaction. Density Functional Theory (DFT) calculations on analogous systems can be employed to model these transition states. Key parameters that are typically analyzed are the bond lengths of the forming and breaking bonds, the charge distribution, and the imaginary frequency corresponding to the reaction coordinate.

| Reaction Type | Key Transition State Features | Expected Influencing Factors |

| SNAr | Elongated C-X bond (X=Br, Cl), incipient C-Nu bond, partial negative charge delocalized on the ring. | Nucleophile strength, solvent polarity, nature of the leaving group. |

| Suzuki Coupling (Oxidative Addition) | Pd(0) complex approaching the C-Br or C-Cl bond, elongation of the C-X bond, formation of Pd-C and Pd-X bonds. | Ligand sterics and electronics, solvent, nature of the halide. |

It is generally expected that the C-Br bond would be more reactive than the C-Cl bond in many transformations due to its lower bond dissociation energy. Transition state analysis would provide quantitative insights into the activation energy barriers for the cleavage of each of these bonds, thereby predicting the chemoselectivity of reactions.

Free Energy Profiles of Chemical Transformations

Free energy profiles provide a thermodynamic and kinetic landscape of a chemical reaction, mapping the changes in Gibbs free energy from reactants to products, including all intermediates and transition states. For 3-bromo-4-chloropyridine, constructing such profiles for reactions like the Suzuki-Miyaura cross-coupling is crucial for understanding catalyst efficiency and reaction outcomes.

A computational study on the Suzuki-Miyaura cross-coupling of 3-chloropyridine (B48278) provides a relevant model. deeporigin.com The free energy profile for such a reaction typically involves several key steps: oxidative addition of the halopyridine to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.

Below is a hypothetical, illustrative free energy profile for a Suzuki-Miyaura cross-coupling reaction of 3-bromo-4-chloropyridine, highlighting the expected relative energies of the key steps.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) - Illustrative |

| Reactants | 3-bromo-4-chloropyridine + Pd(0)Ln | 0 |

| TSOA(C-Br) | Transition state for oxidative addition at C-Br | +15 to +20 |

| IntermediateOA(C-Br) | Oxidative addition product (at C-Br) | -5 to -10 |

| TSTM | Transition state for transmetalation | +10 to +15 (relative to IntermediateOA) |

| IntermediateRE | Intermediate prior to reductive elimination | -10 to -15 |

| TSRE | Transition state for reductive elimination | +5 to +10 (relative to IntermediateRE) |

| Products | Coupled product + Pd(0)Ln | < 0 (exergonic) |

Note: The values in the table are illustrative and represent typical ranges observed in computational studies of similar cross-coupling reactions. The actual values would require specific DFT calculations for 3-bromo-4-chloropyridine.

Structure-Reactivity Relationship Studies via Computational Approaches

Computational approaches are powerful tools for elucidating structure-reactivity relationships by quantifying the electronic and steric properties of molecules. For 3-bromo-4-chloropyridine, the interplay between the electron-withdrawing inductive effects of the bromine and chlorine atoms and the position of these substituents on the pyridine ring dictates its reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted pyridines often employ a range of molecular descriptors calculated through computational methods. These descriptors can include:

Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Indices that describe the connectivity of the molecule.

For 3-bromo-4-chloropyridine, the electron-withdrawing nature of the halogens decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to pyridine itself. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The relative reactivity of the C-Br versus the C-Cl bond is a central aspect of the structure-reactivity relationship. Computational studies on halobenzenes and other halopyridines consistently show that the C-Br bond is weaker and more polarizable than the C-Cl bond, making it a better leaving group in SNAr reactions and more susceptible to oxidative addition in catalytic cycles.

| Property | Influence of Substituents (Br at C-3, Cl at C-4) | Implication for Reactivity |

| Electron Density on Ring | Decreased due to inductive effects of Br and Cl. | Increased susceptibility to nucleophilic attack; decreased reactivity towards electrophiles. |

| HOMO-LUMO Gap | Expected to be smaller than that of pyridine. | Higher overall reactivity. |

| C-Br vs. C-Cl Bond | C-Br bond is weaker and more polarizable. | Preferential reaction at the C-3 position in many reactions (e.g., cross-coupling). |

| Steric Hindrance | The bromine atom at C-3 may offer some steric hindrance to approaching reagents. | May influence the regioselectivity of certain reactions. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. wolfram.com The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For 3-bromo-4-chloropyridine, the MEP map is expected to exhibit several key features: